Copper(1+);trimethyl(prop-1-ynyl)silane

Description

Foundational Concepts in Organocopper Chemistry and Catalysis

Organocopper chemistry is a vital branch of organometallic chemistry centered on compounds containing a carbon-to-copper chemical bond. wikipedia.org These compounds are primarily based on copper in the +1 oxidation state (Cu(I)), which has a d¹⁰ electron configuration. wikipedia.org This configuration results in bonding behavior similar to Ni(0), though with less π-backbonding. wikipedia.org

A cornerstone of organocopper chemistry is the use of organocopper reagents in organic synthesis. The first organocopper compound, the explosive copper(I) acetylide (Cu₂C₂), was synthesized in 1859. wikipedia.org However, the field gained significant traction with the work of Henry Gilman, who introduced methylcopper and later the highly versatile Gilman reagents (lithium dialkylcuprates, R₂CuLi) in the 1930s. wikipedia.orgfiveable.me

Organocopper reagents are renowned for their ability to form carbon-carbon bonds with high precision and selectivity. fiveable.me Key reactions involving organocopper compounds include:

Conjugate Addition: Gilman reagents selectively add to α,β-unsaturated ketones in a 1,4-addition fashion, a reaction that is a hallmark of "soft" nucleophiles. nih.gov

Cross-Coupling Reactions: They react with organic halides to form new C-C bonds. The mechanism is believed to involve oxidative addition of the halide to the Cu(I) center, forming a transient Cu(III) intermediate, followed by reductive elimination. wikipedia.org

Carbocupration: This involves the addition of the Cu-C bond of an organocopper reagent across an alkyne or alkene, generating new organocopper species that can be further functionalized.

The thermal stability of organocopper compounds generally increases in the order of alkyl < aryl/alkenyl < alkynyl. free.fr Due to their utility and the relative low cost of copper compared to other transition metals like palladium, the development of copper-based catalysts remains an active area of research. wikipedia.org

Significance of Organosilicon Compounds in Modern Chemical Synthesis

Organosilicon chemistry investigates compounds with carbon-silicon bonds. wikipedia.org These compounds are largely stable, colorless, and hydrophobic. wikipedia.org The C-Si bond is longer and weaker than a C-C bond and is polarized towards carbon due to carbon's higher electronegativity. wikipedia.org This polarization, along with the accessibility of silicon's empty d-orbitals, underpins much of their unique reactivity. ias.ac.in

First synthesized in 1863, organosilicon compounds are now produced on a massive scale, with about 1 million tons prepared annually through the direct process, which involves reacting elemental silicon with chlorinated hydrocarbons. wikipedia.orgias.ac.in

In modern synthesis, organosilicon compounds are indispensable for several reasons:

Synthetic Intermediates: They serve as crucial building blocks and intermediates. researchgate.net For instance, silyl (B83357) enol ethers are widely used as enolate surrogates in various C-C bond-forming reactions. ias.ac.in

Protecting Groups: The trimethylsilyl (B98337) (TMS) group and other silyl ethers are extensively used to protect sensitive functional groups, such as alcohols, due to their ease of installation and selective removal. ias.ac.in

Stereochemical Control: Silicon can stabilize a β-carbocation, an effect known as the β-silicon effect, which is harnessed to control the stereochemical outcome of certain reactions. ias.ac.in

Materials Science: Silicon-containing polymers, or silicones, possess unique properties like thermal stability and water repellency, making them useful as lubricants, sealants, and in biomedical applications. ias.ac.inresearchgate.net

The versatility and reactivity of the silicon-carbon bond have established organosilicon compounds as pivotal tools in areas ranging from natural product synthesis to materials science. ias.ac.inresearchgate.net

Overview of Alkynylsilanes and Propargylsilanes as Synthetic Intermediates and Ligands

Alkynylsilanes and their isomers, propargylsilanes, are powerful and versatile intermediates in organic synthesis.

Alkynylsilanes , such as trimethyl(prop-1-ynyl)silane, feature a silyl group directly attached to an alkyne carbon (R-C≡C-SiR'₃). They are valuable for several reasons:

Terminal Alkyne Surrogates: They serve as stable, less hazardous surrogates for terminal alkynes. The silyl group can be selectively cleaved under specific conditions (e.g., with fluoride (B91410) ions) to reveal the terminal alkyne.

Cross-Coupling Reactions: They participate in various cross-coupling reactions, acting as nucleophilic partners.

Regiocontrol: The bulky silyl group can direct the regioselectivity of addition reactions across the alkyne.

Propargylsilanes (R₃Si-CH₂-C≡C-R') are isomers of alkynylsilanes where the silyl group is on the propargylic carbon. They are known for their use in propargylation reactions. The silicon group stabilizes an adjacent carbocation (the β-silicon effect), facilitating their reaction with electrophiles (like aldehydes or ketones) to form homopropargyl alcohols.

Recent research has focused on developing new methods for the synthesis of these compounds. For example, a migratory Sonogashira reaction has been developed to convert terminal alkynes into propargylic silanes under mild conditions. nih.gov The ability to use these compounds in various synthetic transformations makes them important building blocks in constructing complex organic molecules. mdpi.combohrium.com

Academic Contextualization of Copper(I) Complexes Featuring Trimethyl(prop-1-ynyl)silane as a Ligand or Reactant

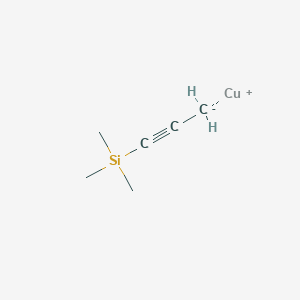

The specific compound "Copper(1+);trimethyl(prop-1-ynyl)silane" represents a coordination complex where the trimethyl(prop-1-ynyl)silane molecule acts as a ligand to a copper(I) cation. While detailed studies on this exact complex are not widely published, its behavior can be inferred from the well-established principles of copper-alkyne interactions and the properties of the ligand itself.

Copper(I), with its d¹⁰ electron configuration, readily forms complexes with π-systems like alkynes. wikipedia.org The bonding involves σ-donation from the alkyne's π-orbital to an empty orbital on the copper ion, and π-back-donation from a filled d-orbital on the copper to an empty π* antibonding orbital of the alkyne. figshare.com This interaction is crucial in many copper-catalyzed reactions involving alkynes.

In the case of trimethyl(prop-1-ynyl)silane, the molecule would act as a ligand, coordinating to the Cu(I) center through the π-system of its carbon-carbon triple bond. The nature of ancillary ligands also attached to the copper center significantly influences the strength of this π-back-bonding interaction. figshare.com

The trimethylsilyl group on the alkyne can influence the complex in several ways:

Electronic Effects: The silyl group can affect the electron density of the alkyne, thereby modulating the strength of its interaction with the copper center.

Steric Effects: The bulky trimethylsilyl group can influence the coordination geometry around the copper atom and the accessibility of the alkyne for subsequent reactions.

Research on related systems, such as copper(I) complexes with bis(trimethylsilyl)acetylene, demonstrates that the formation of stable complexes is possible and that the nature of the bonding can be studied to understand their reactivity. figshare.com The interaction of copper(I) with alkynylsilanes is a key step in reactions like copper-catalyzed azide-alkyne cycloadditions (click chemistry) and various cross-coupling protocols. Therefore, understanding the structure and bonding of complexes like this compound is fundamental to rationalizing and improving these important synthetic transformations.

Data Tables

Table 1: Physicochemical Properties of Trimethyl(prop-1-ynyl)silane

This interactive table provides key identifiers and properties for the ligand.

| Property | Value | Source(s) |

| IUPAC Name | trimethyl(prop-1-ynyl)silane | thermofisher.comfishersci.caamericanelements.com |

| CAS Number | 6224-91-5 | thermofisher.comfishersci.casigmaaldrich.com |

| Molecular Formula | C₆H₁₂Si | thermofisher.comfishersci.ca |

| Molecular Weight | 112.24 g/mol | fishersci.casigmaaldrich.com |

| Appearance | Clear, colorless liquid | thermofisher.comsigmaaldrich.com |

| Boiling Point | 99-100 °C | sigmaaldrich.com |

| Density | 0.758 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.417 | sigmaaldrich.com |

| SMILES | CC#CSi(C)C | thermofisher.comfishersci.ca |

| InChI Key | DCGLONGLPGISNX-UHFFFAOYSA-N | thermofisher.comfishersci.ca |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11CuSi |

|---|---|

Molecular Weight |

174.78 g/mol |

IUPAC Name |

copper(1+);trimethyl(prop-1-ynyl)silane |

InChI |

InChI=1S/C6H11Si.Cu/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |

InChI Key |

CJMJBSCTWLUFOV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#C[CH2-].[Cu+] |

Origin of Product |

United States |

Synthetic Methodologies for the Generation and Utilization of Copper I –trimethyl Prop 1 Ynyl Silane Species

Direct Synthetic Routes to Copper-Silicon Bonds and Intermediates

The formation of copper-silicon bonds is a fundamental step in various industrial processes, most notably the Müller-Rochow Direct Process for producing organosilicon compounds. mdpi.com This process involves the reaction of elemental silicon with organic halides in the presence of a copper catalyst.

The reaction between copper(I) chloride (CuCl) and silicon (Si) is crucial for creating the catalytically active sites required for organosilane synthesis. The process is complex, involving topochemical and heterogeneous chemical reactions. encyclopedia.pub The prevailing mechanisms suggest that the interaction of CuCl with silicon leads to the formation of both copper-silicon alloys and metallic copper phases. encyclopedia.pub

One primary hypothesis posits that active copper and active silicon are formed, which then react to produce copper silicide (Cu₃Si). encyclopedia.pub This phase is considered a key active intermediate. The formation of these active sites is highly dependent on temperature. Studies have shown that pretreatment of a CuCl/Si mixture under an inert atmosphere at temperatures between 280°C and 500°C leads to the formation of the Cu₃Si phase. mdpi.comencyclopedia.pub Concurrently, a metallic copper (Cu(0)) phase also appears within a similar temperature range (260–500°C). mdpi.comencyclopedia.pub

The temperature of pretreatment significantly influences the selectivity of subsequent reactions. For instance, in the synthesis of alkoxysilanes, lower pretreatment temperatures (below 280°C) favor the formation of trialkoxysilanes, as this minimizes the formation of the Cu₃Si phase and metallic copper, which catalyze the formation of tetraalkoxysilanes. encyclopedia.pub At higher temperatures, the Cu₃Si phase can partially convert back to metallic copper on the surface. encyclopedia.pub

Table 1: Influence of Pretreatment Temperature on Phase Formation and Product Selectivity

| Pretreatment Temperature Range | Observed Phases | Predominant Product Selectivity (in Alkoxysilane Synthesis) |

|---|---|---|

| 240–300°C | Metallic Cu(0) appears; minimal Cu₃Si | High selectivity towards triethoxysilane (B36694) (~80%) mdpi.com |

| >300°C | Significant Cu₃Si and Cu(0) formation | Increased selectivity towards tetraethoxysilane (>92%) mdpi.com |

| >603 K (~330°C) | Cu₃Si phase formation | Low selectivity of trimethoxysilane (B1233946) (60–70%) encyclopedia.pub |

The copper catalyst is instrumental in generating silylene (Si(II)) species, which are highly reactive intermediates, from the bulk silicon. encyclopedia.pubresearchgate.net In the direct synthesis process, the catalytically active phase, containing dispersed copper and copper silicide, facilitates the reaction. encyclopedia.pub The process can be conceptualized in four stages: dispersion of the copper precursor, formation of the active phase, the catalytic reaction itself, and eventual deactivation. encyclopedia.pub

During the catalytic stage, a silylene, which is a surface form of silicon, is generated and reacts with the substrate (e.g., an alcohol or alkyl halide). encyclopedia.pub This intermediate is then regenerated by the diffusion of silicon atoms into the thin copper layer on the surface. encyclopedia.pub While silylenes were once considered only transient curiosities, stable forms have been isolated since the 1990s, leading to a deeper understanding of their reactivity. researchgate.net Acyclic silylenes, in particular, are noted for being highly reactive Si(II) species. rsc.org The copper catalyst, therefore, acts to abstract silicon atoms from the crystal lattice and present them in a low-valent, reactive silylene form at the catalyst surface.

Precursor Chemistry for Copper(I) Coordination to Trimethyl(prop-1-ynyl)silane

The formation of a Copper(I)–trimethyl(prop-1-ynyl)silane complex does not necessarily require the harsh conditions of the direct process. It can be achieved through coordination chemistry using silylacetylene precursors.

A significant advantage of using silylacetylenes is the ability to form alkynylcopper reagents directly, without the need for a separate desilylation step. nih.gov Research has demonstrated that 1-(trimethylsilyl)alk-1-ynes can react directly with a combination of copper(I) bromide (CuBr) and triethylamine (B128534) (Et₃N) to prepare the corresponding alkynylcopper reagent. nih.gov This in situ generated copper reagent is then available for subsequent reactions, such as cycloadditions with azides to form 1,2,3-triazenes in excellent yields. nih.gov This method circumvents the common use of silylacetylenes as simple surrogates for terminal alkynes where the silyl (B83357) group is removed before reaction. nih.gov

Table 2: Direct Alkynylcopper Formation from a Silylacetylene

| Silylacetylene Reactant | Reagents | Key Feature | Resulting Species |

|---|

The formation of the Copper(I)–trimethyl(prop-1-ynyl)silane adduct is an example of a ligand exchange (or substitution) reaction. In these reactions, ligands coordinated to a central metal ion are partially or wholly replaced by other ligands. youtube.com The reaction proceeds if the newly formed complex is more stable than the original one. youtube.com

For copper(I), a typical precursor such as copper(I) chloride or bromide would be in a complex with halide or solvent molecules. When trimethyl(prop-1-ynyl)silane is introduced, the π-system of the alkyne can act as a ligand, displacing the existing, weaker-bound ligands to form the more stable copper(I)-alkyne complex. The alkyne effectively coordinates to the copper(I) center. This process is fundamental in many copper-catalyzed reactions involving alkynes, where the formation of a copper-acetylide or a π-complex is a key mechanistic step. rsc.org

In Situ Formation and Spectroscopic Detection of Copper(I)–Trimethyl(prop-1-ynyl)silane Intermediates in Catalytic Reaction Systems

The direct observation of transient intermediates like Copper(I)–trimethyl(prop-1-ynyl)silane in a catalytic cycle is challenging but can be inferred through the characterization of stable downstream products. The in situ generation of such species is a common strategy in organic synthesis. nih.gov

While a dedicated spectroscopic study solely on the transient Copper(I)–trimethyl(prop-1-ynyl)silane complex is not detailed in the surveyed literature, the characterization of stable molecules containing the 3-(trimethylsilyl)propynyl moiety provides clear spectroscopic signatures that would be used for its identification. One-pot procedures for synthesizing 3-(trimethylsilyl)propynamides, for instance, rely on the in situ generation of a reactive intermediate from 3-(trimethylsilyl)propynoic acid. researchgate.net The resulting stable amide products are then characterized extensively.

The key spectroscopic data used to identify the trimethyl(prop-1-ynyl)silane fragment in a molecule include:

¹H NMR: A sharp singlet around 0.24 ppm corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (Me₃Si) group. researchgate.net

¹³C NMR: A signal near -0.60 ppm for the methyl carbons of the Me₃Si group, and two distinct signals for the alkyne carbons (C≡C) typically found in the range of 95-99 ppm. researchgate.net

²⁹Si NMR: A characteristic signal for the silicon atom, for example, at -15.00 ppm in N-Morpholino-3-(trimethylsilyl)prop-2-ynamide. researchgate.net

IR Spectroscopy: A strong absorption band for the C≡C triple bond stretch around 2180 cm⁻¹ and characteristic bands for the Me₃Si group at approximately 1260 cm⁻¹ and 850 cm⁻¹. researchgate.net

Detecting the Copper(I)–trimethyl(prop-1-ynyl)silane intermediate in situ would involve monitoring a reaction mixture for the appearance and disappearance of these characteristic NMR and IR signals, correlating their presence with the consumption of starting materials and formation of products.

Table 3: Spectroscopic Data for the Trimethyl(prop-1-ynyl)silyl Group in N-Morpholino-3-(trimethylsilyl)prop-2-ynamide

| Nucleus/Bond | Technique | Chemical Shift / Wavenumber |

|---|---|---|

| Me₃Si-H | ¹H NMR | 0.24 ppm (singlet) researchgate.net |

| Me₃C -Si | ¹³C NMR | -0.60 ppm researchgate.net |

| C≡C | ¹³C NMR | 95.30 and 98.39 ppm researchgate.net |

| Si | ²⁹Si NMR | -15.00 ppm researchgate.net |

| C≡C | IR | ~2180 cm⁻¹ researchgate.net |

Coordination Chemistry and Structural Elucidation of Copper I Complexes with Alkynylsilanes

Electronic Structure and Bonding in Copper(I)–Trimethyl(prop-1-ynyl)silane Complexes

The bond between a copper(I) center and an alkyne, such as trimethyl(prop-1-ynyl)silane, is characterized by a synergistic combination of σ-donation and π-back-donation. The alkyne's filled π-orbitals donate electron density to the empty s-orbital of the copper(I) ion (σ-donation). Concurrently, the filled d-orbitals of the copper(I) center donate electron density back into the empty π* antibonding orbitals of the alkyne (π-back-donation). researchgate.net

Table 1: Contributions to the Bonding Energy in Copper(I)-Ligand Interactions

| Interaction Component | Alkene Ligands | Alkyne Ligands | NHC Ligands |

| σ-Donation | Significant | Significant | More Important |

| π-Back-donation | Comparable | Comparable | Comparable |

| Overall Orbital Interaction | >50% σ-bonding | >50% σ-bonding | >50% σ-bonding |

This table, based on DFT analysis, illustrates the relative contributions of σ-donation and π-back-donation to the total orbital interaction in various copper(I) complexes. researchgate.net

The d¹⁰ electronic configuration of Cu(I) does not impose a specific ligand field stabilization energy, allowing for conformational flexibility and the adoption of various coordination geometries, most commonly linear, trigonal planar, or tetrahedral. nih.gov The presence of the bulky TMS group on the alkynylsilane can favor lower coordination numbers. For instance, in the presence of other bulky ligands, the TMS group can promote the formation of linear or trigonal planar complexes by preventing the coordination of additional ligands that would lead to a tetrahedral geometry.

Ligand Effects on Copper(I) Coordination Environment and Reactivity

The coordination environment and subsequent reactivity of copper(I) complexes containing trimethyl(prop-1-ynyl)silane are profoundly affected by the nature of other ligands present in the coordination sphere. The preference of the "soft" copper(I) ion for "soft" donor atoms and the stabilizing role of ancillary ligands are key determinants of the structure and function of these organometallic species.

According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the copper(I) ion is classified as a soft acid. Consequently, it exhibits a preference for coordination with soft donor atoms. In the context of alkynyl-silyl systems, this means that alongside the π-system of the alkyne, copper(I) will preferentially bind to ligands containing soft donor atoms such as phosphorus (in phosphines), sulfur (in thioethers), and certain carbon atoms (like those in N-heterocyclic carbenes). nih.gov This preference for soft donors influences the stability and composition of the resulting copper(I) complexes.

Ancillary ligands, those bound to the metal center in addition to the primary ligand of interest, play a critical role in stabilizing copper(I)–alkynylsilane adducts. Phosphines and N-heterocyclic carbenes (NHCs) are particularly effective in this regard. nih.govrsc.org

The use of these ancillary ligands is crucial for the isolation and characterization of many copper(I)–alkynylsilane complexes, preventing the often-observed instability and tendency towards disproportionation of simple copper(I) salts.

Spectroscopic and Diffraction Techniques for Characterization of Copper(I)–Alkynylsilane Adducts

A variety of spectroscopic and diffraction techniques are employed to elucidate the structure and bonding of copper(I)–alkynylsilane adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for characterizing these complexes in solution. Chemical shift changes upon coordination can provide insights into the electronic environment of the ligands. For example, the disappearance of the acidic proton signal of an imidazolium (B1220033) salt in the ¹H NMR spectrum is indicative of the formation of an NHC complex. researchgate.net

Infrared (IR) and Raman Spectroscopy: The C≡C stretching frequency in the IR or Raman spectrum is sensitive to the coordination of the alkyne to the copper(I) center. A decrease in this stretching frequency upon complexation is indicative of π-back-donation from the copper to the π* orbitals of the alkyne. nih.gov

UV-Visible Spectroscopy: Electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, can be observed using UV-Vis spectroscopy, providing information about the electronic structure. researchgate.net

Table 2: Common Characterization Techniques for Copper(I)-Alkynylsilane Complexes

| Technique | Information Obtained |

| X-ray Diffraction | Solid-state molecular structure, bond lengths, bond angles, coordination geometry. |

| NMR Spectroscopy | Solution-state structure, ligand coordination, electronic environment of nuclei. |

| IR/Raman Spectroscopy | Changes in vibrational frequencies (e.g., C≡C stretch) upon coordination. |

| UV-Visible Spectroscopy | Electronic transitions, information on electronic structure. |

X-ray Crystallography of Related Copper-Alkyne/Silane (B1218182) Complexes

Direct crystallographic data for a simple 1:1 complex of copper(I) with trimethyl(prop-1-ynyl)silane is not extensively detailed in publicly accessible literature. However, significant insights can be drawn from the well-established structures of related copper(I) complexes with other alkynes and alkynylsilanes. Research in this area has revealed a strong tendency for copper(I) halides to form tetrameric, cubane-like structures with terminal alkynes.

A key example is the class of complexes with the general formula [(R-C≡C-R')CuX]₄, where X is a halide. Early work by Abu-Salah and others has shown that trimethyl(prop-1-ynyl)silane reacts with copper(I) chloride to form a stable, tetrameric complex, [(Me₃SiC≡CMe)CuCl]₄. In this arrangement, the four copper atoms and four chlorine atoms form a distorted cubane-like Cu₄Cl₄ core. Each copper atom is coordinated to three bridging chlorine atoms and the alkyne ligand. The alkyne, in turn, bridges a face of the copper tetrahedron, interacting with three copper atoms.

Table 1: Selected Crystallographic Data for a Related Copper(I)-Alkyne π-Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.722(4) |

| b (Å) | 12.818(8) |

| c (Å) | 9.907(3) |

| β (°) | 100.25(4) |

| V (ų) | 840.0(8) |

| Z | 4 |

Data presented is for the related complex [(HC≡CCH₂NH₃)(Cu₂Br₃)] as a representative example of a copper(I)-alkyne π-complex.

The bonding within these complexes is of significant interest. The copper(I) center interacts with the π-system of the alkyne. In such π-complexes, the bond length of the coordinated carbon-carbon triple bond is often slightly elongated compared to the free alkyne, indicating a degree of back-bonding from the d-orbitals of the copper into the π* antibonding orbitals of the alkyne.

Table 2: Selected Bond Lengths and Angles for a Related Copper(I)-Alkyne π-Complex

| Bond/Angle | Length (Å) / Angle (°) |

| Cu(1)-C(1) | 2.074(6) |

| Cu(1)-C(2) | 1.958(5) |

| C(1)≡C(2) | 1.216(8) |

| Br(2)-Cu(1)-Br(3) | 103.54(5) |

| C(2)-Cu(1)-Br(3) | 103.2(2) |

Data presented is for the related complex [(HC≡CCH₂NH₃)(Cu₂Br₃)] as a representative example of a copper(I)-alkyne π-complex.

Mechanistic Pathways in Copper Catalyzed Transformations Involving Trimethyl Prop 1 Ynyl Silane

Carbon-Carbon Bond Forming Reactions Catalyzed by Copper(I)–Trimethyl(prop-1-ynyl)silane Intermediates

The interaction between a copper(I) salt and trimethyl(prop-1-ynyl)silane generates a copper(I) acetylide intermediate. This species is central to a host of carbon-carbon bond-forming reactions. The trimethylsilyl (B98337) group plays a crucial, albeit often temporary, role in these processes, influencing the stability, reactivity, and selectivity of the key organocopper intermediate.

Copper-catalyzed cross-coupling reactions provide a powerful means for constructing carbon-carbon bonds, and those involving alkynylsilanes like trimethyl(prop-1-ynyl)silane are of significant interest. In Sonogashira-type couplings, a copper(I) co-catalyst is traditionally used alongside a palladium catalyst to couple terminal alkynes with aryl or vinyl halides. wikipedia.org When using alkynylsilanes, modified conditions can facilitate a similar transformation at the carbon-silicon bond, offering an alternative to a two-step deprotection/coupling sequence. gelest.com Hiyama-type couplings, which involve the cross-coupling of organosilanes with organic halides, have also been adapted to utilize copper catalysis, highlighting the versatility of C–Si bond activation. nih.govrsc.orgrsc.org

The general scheme for these couplings involves the activation of the relatively inert C–Si bond, followed by the transfer of the alkynyl group to the metal center, and subsequent coupling with an organic electrophile. The efficiency of these reactions often depends on a synergistic interplay between the copper catalyst, ligands, and reaction conditions.

Table 1: Representative Catalytic Systems for Copper-Mediated Cross-Coupling of Alkynylsilanes

| Coupling Type | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| Sonogashira-type | Pd(0)/Cu(I) | (Arylethynyl)trimethylsilanes and Aryl Triflates/Chlorides | Cocatalyst system enables cross-coupling of otherwise stable alkynylsilanes. acs.org |

| Hiyama-type | CuF₂ / 1,10-phenanthroline | Arylsilanes and Thiuram Reagents | Cost-effective copper promoter facilitates the coupling of readily available substrates. frontiersin.org |

The key step enabling the participation of trimethyl(prop-1-ynyl)silane in these cross-coupling reactions is transmetalation, wherein the propynyl (B12738560) group is transferred from the silicon atom to the copper(I) center. The proposed mechanism suggests that the copper(I) salt, such as copper(I) chloride, first coordinates to the π-system of the alkyne's triple bond. cmu.edu This coordination event is followed by the transfer of the alkynyl group from silicon to copper, which generates the crucial alkynylcopper intermediate and a silyl (B83357) byproduct. cmu.edu

In the context of a Sonogashira-type reaction, this newly formed copper acetylide then transmetalates with the Pd(II) center in the palladium catalytic cycle. organic-chemistry.orgyoutube.com Reductive elimination from the palladium complex furnishes the final cross-coupled product and regenerates the Pd(0) catalyst. cmu.edu The ability to generate the copper acetylide directly from the stable and easily handled alkynylsilane circumvents the need to use the more reactive and often gaseous terminal alkyne. This process is particularly effective in polar solvents like DMF, which facilitate the formation of the copper acetylide species. acs.orgcmu.edu

Achieving high levels of regioselectivity and stereoselectivity is a central challenge in the functionalization of internal alkynes. For unbiased internal alkynes, controlling which carbon atom participates in the reaction can be difficult. researchgate.net However, in substrates like trimethyl(prop-1-ynyl)silane, the trimethylsilyl group exerts a strong directing effect. In copper-catalyzed additions, the nucleophile or coupling partner will typically add to the carbon atom distal to the silyl group.

Furthermore, the stereochemical outcome of reactions such as hydrosilylation can be controlled to produce either E- or Z-alkenes. rsc.orgrsc.org For instance, copper(II)-catalyzed silylation of activated alkynes has demonstrated a diastereodivergent outcome dependent on the nature of the carbonyl group: aldehydes and ketones yield Z-selective products, while esters and amides give E-products exclusively. nih.gov This control is attributed to the specific coordination geometries adopted by the intermediates during the catalytic cycle. In other systems, the choice of catalyst and reaction conditions can be tuned to favor specific stereoisomers, providing access to a wide range of structurally defined vinylsilanes. rsc.org

Table 2: Stereochemical Control in Alkyne Functionalization

| Reaction Type | Substrate Type | Conditions | Predominant Stereoisomer | Source |

|---|---|---|---|---|

| Silylation | Alkynyl aldehydes/ketones | Cu(II) catalyst, H₂O | Z-vinylsilane | nih.gov |

| Silylation | Alkynyl esters/amides | Cu(II) catalyst, H₂O | E-vinylsilane | nih.gov |

| Iodochlorination | Ethynylsilanes | ICl | Z-isomer | gelest.com |

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgnih.govrsc.org The reaction is known for its reliability, broad functional group tolerance, and high yields. beilstein-journals.orgacs.org The mechanism is understood to involve the formation of a copper(I) acetylide, which then reacts with the azide. nih.govnih.gov

When an alkynylsilane like trimethyl(prop-1-ynyl)silane is used, it can participate in the CuAAC reaction, often following an in situ desilylation step to generate the terminal alkyne required for the standard mechanism. However, the silyl group can also be retained during the reaction and removed later, or it can be used to direct the synthesis of more complex triazoles. researchgate.netthieme-connect.com

The trimethylsilyl (TMS) group serves as a robust and versatile protecting group for terminal alkynes. wikipedia.orggelest.com Its primary role in the context of CuAAC is to allow for selective reactions at other positions in a molecule while the alkyne remains masked. The TMS group is notably the most labile among common silyl protecting groups and can be cleaved under mild conditions that leave other silyl ethers (like TES, TIPS, or TBDPS) intact. researchgate.netharvard.edu

This differential lability is exploited in sequential "click" reactions on a single molecular scaffold. researchgate.net A typical deprotection method involves using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edugelest.comnih.gov The TMS group can also be removed using milder reagents, which is advantageous when sensitive functional groups are present. researchgate.net

In some synthetic strategies, the TMS group is carried through the cycloaddition. For example, bifunctional 4-trimethylsilyl-5-iodo-1,2,3-triazoles can be synthesized directly from a TMS-alkyne. thieme-connect.com The resulting triazole can then undergo further functionalization at the iodinated position, with the TMS group being removed in a final step to yield a fully substituted triazole. thieme-connect.com This highlights the dual role of the silyl group: first as a participant in the initial cycloaddition and second as a temporary placeholder that enables subsequent, regioselective modifications. The presence of the TMS group on the triazole ring has also been shown to influence the biological activity of resulting molecules. nih.gov

A significant frontier in organic synthesis is the direct functionalization of unactivated C–H and C=C bonds. Copper-catalyzed methods have emerged that allow for the alkynylation of such substrates, with silylalkynes often serving as the source of the alkynyl group. These reactions provide a highly efficient route to complex molecules by avoiding the pre-functionalization of substrates.

For example, methods have been developed for the remote radical C–H alkynylation at unactivated sites. nih.gov Other strategies have focused on the copper-catalyzed C–H activation of bonds adjacent to nitrogen atoms, followed by coupling with a terminal alkyne. nih.gov More recently, transition metal-free methods for the α-perfluoroalkylation and β-alkynylation of unactivated alkenes have been reported, proceeding through a radical alkynyl migration from a propargylic alcohol precursor. nih.gov In these contexts, trimethyl(prop-1-ynyl)silane or its derivatives can act as the alkynylating agent, demonstrating the broad utility of silylalkynes as coupling partners in advanced synthetic methodologies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Silylalkynes

Carbon-Silicon Bond Forming Reactions Facilitated by Copper(I)–Trimethyl(prop-1-ynyl)silane or Analogues

Copper(I) catalysts, in conjunction with silyl reagents like silylboronic esters, facilitate the silylation of various organic molecules. rsc.org These transformations are crucial for creating organosilicon compounds, which are valuable intermediates in organic synthesis. researchgate.netsioc-journal.cn The mechanism often involves the preferential generation of a silylcopper species, which then participates in the key bond-forming step. rsc.org

The copper-catalyzed silylation of organic substrates, such as aryl and alkenyl triflates, can be achieved using silylboronic esters as the silicon source. rsc.org A key aspect of this methodology is the avoidance of competing side reactions, like base-mediated borylation. rsc.org Research has shown that a combination of specific ligands, such as tri-n-butylphosphine and 4,4′-diphenyl-2,2′-bipyridine, is essential for achieving high catalytic activity in these silylation reactions. rsc.org

A significant application of copper-catalyzed silylation is the conjugate addition of silyl groups to α,β-unsaturated carbonyl compounds. nih.govrsc.org This reaction, often referred to as 1,4-addition, results in the formation of β-silyl carbonyl compounds, which are versatile synthetic intermediates. rsc.org The reaction can be catalyzed by copper(I) complexes, such as those derived from copper(I) chloride and N-heterocyclic carbene (NHC) ligands. nih.gov

In a typical process, a silylboron reagent, like (dimethylphenylsilyl)pinacolatoboron, reacts with an α,β-unsaturated ketone or ester in the presence of a copper(I) salt and a chiral NHC ligand. nih.gov These reactions can proceed with high efficiency and enantioselectivity, yielding β-silylketones in significant yields. nih.gov The resulting silylated products contain a silicon-based substituent that can function as a masked hydroxyl group, which is robust enough to withstand various subsequent chemical transformations. nih.gov The process generates a versatile boron enolate intermediate, which can be used in further synthetic steps. nih.gov

Table 1: Optimization of Enantioselective Silyl Conjugate Addition to Cyclohexenone

| Entry | Cu Catalyst (mol %) | Ligand (mol %) | Base (mol %) | Conversion (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | CuCl (1.0) | Ligand 1 (1.1) | NaOt-Bu (2.2) | >98 | 90:10 |

| 2 | CuCl (1.0) | Ligand 2 (1.1) | NaOt-Bu (2.2) | >98 | 95:5 |

| 3 | CuCl (1.0) | Ligand 3 (1.1) | NaOt-Bu (2.2) | >98 | 97:3 |

| 4 | Cu(OAc)₂ (1.0) | Ligand 3 (1.1) | NaOt-Bu (2.2) | >98 | 96:4 |

| 5 | CuI (1.0) | Ligand 3 (1.1) | NaOt-Bu (2.2) | >98 | 98:2 |

The presence of a base is often crucial in copper-catalyzed reactions. In the context of silylation, a Brønsted base can play a multifaceted role. For instance, in certain copper-catalyzed hydroamination reactions that proceed via a silylated intermediate, the choice of an external base like cesium pivalate (B1233124) (CsOPiv) has been shown to be critical. nih.gov The base can promote the formation of the active catalytic species and suppress unproductive side reactions, such as the decomposition of hydroxylamine (B1172632) reagents. nih.gov

In copper-catalyzed conjugate silyl additions, a base like sodium tert-butoxide (NaOt-Bu) is used. nih.gov While some protocols are designed to avoid the need for a proton source like methanol, the base is still required for the catalytic cycle to function. nih.gov The base assists in the generation of the active copper catalyst and facilitates the turnover-limiting steps. The general mechanism involves the formation of a copper(I) amidate complex when amide substrates are used, a process that is influenced by the base and ligands present. nih.gov

Copper-Catalyzed Silylation of Organic Substrates

Copper-Mediated Hydrosilylation and Reductive Processes

Copper hydride (CuH) species are highly effective catalysts in hydrogenation and reduction reactions. rsc.org These reactive intermediates can be generated in situ from readily available copper salts and silane (B1218182) reagents, providing a powerful tool for various chemical transformations, including the hydrosilylation of unsaturated bonds. nih.govresearchgate.net

A common strategy for performing copper-catalyzed hydrosilylation involves the in situ generation of a copper hydride catalyst. This is typically achieved by reacting a copper(I) or copper(II) salt with a hydrosilane in the presence of a base. nih.gov The silane acts as the hydride source. rsc.org The resulting L-Cu-H species (where L is a ligand) is a potent nucleophile that can add across unsaturated carbon-carbon bonds. nih.gov

A significant advantage of copper-catalyzed hydrosilylation is the ability to control the regioselectivity and enantioselectivity of the reaction. researchgate.netacs.org By carefully selecting the ligands, solvents, and silane reagents, chemists can direct the addition of the silyl group to a specific position of an unsaturated molecule, often with high stereocontrol. researchgate.netrsc.orgresearchgate.net

For example, the hydrosilylation of allenes can be directed to produce either E-allylsilanes or vinylsilanes with high regioselectivity, depending on the reaction conditions and the ligands employed. researchgate.net Ligand-controlled regioselectivity allows for the synthesis of two different constitutional isomers from the same starting material, a powerful strategy in organic synthesis. acs.orgrsc.org Chiral ligands, such as those based on bisphosphine backbones (e.g., Xyl-BINAP or DTBM-SEGPHOS), can induce high levels of enantioselectivity in the hydrosilylation step, enabling the synthesis of optically active organosilanes. nih.gov The development of these selective pathways is crucial for constructing complex molecules with defined stereochemistry. researchgate.net

Table 2: Substrate Scope for Branched-Selective Enantioselective Hydrosilylation of Alkenes

| Substrate (Alkene) | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Styrene | Branched Alkylsilane | 95 | 94 |

| 4-Fluorostyrene | Branched Alkylsilane | 92 | 93 |

| 4-Chlorostyrene | Branched Alkylsilane | 94 | 95 |

| 4-Methylstyrene | Branched Alkylsilane | 96 | 92 |

| 2-Vinylnaphthalene | Branched Alkylsilane | 90 | 96 |

Investigation of Electron Transfer and Radical Mechanisms in Copper(I)–Trimethyl(prop-1-ynyl)silane Reactivity

The reactivity of copper(I) complexes with organosilanes, including trimethyl(prop-1-ynyl)silane, often involves intricate mechanistic pathways that can include electron transfer events and the formation of radical intermediates. While direct and exhaustive studies focusing solely on Copper(1+);trimethyl(prop-1-ynyl)silane are not extensively detailed in the reviewed literature, the fundamental principles of copper catalysis provide a strong basis for understanding its likely behavior. Copper's accessible oxidation states, particularly Cu(I), Cu(II), and Cu(III), are central to its catalytic activity, enabling both polar and radical reaction pathways.

In many copper-catalyzed transformations, the initial step involves the coordination of the substrate to the copper(I) center. In the case of trimethyl(prop-1-ynyl)silane, the alkyne moiety would readily coordinate to the soft Cu(I) ion. Following this coordination, the reaction can proceed through several mechanistic routes. One possibility is a polar, non-radical pathway, such as an oxidative addition/reductive elimination cycle or migratory insertion. However, an increasing body of evidence across a range of copper-catalyzed reactions points to the significance of single-electron transfer (SET) processes, which generate radical intermediates.

The propensity of a copper(I)-substrate complex to undergo SET is influenced by the redox potentials of both the copper complex and the substrate, as well as the reaction conditions. In the context of reactions involving trimethyl(prop-1-ynyl)silane, the formation of a copper acetylide is a key step. This species can then participate in subsequent transformations. Should the reaction conditions favor it, an electron transfer from the copper(I) center or to an external oxidant could initiate a radical cascade.

Recent advancements in catalysis have highlighted the role of silyl radicals in various transformations. rsc.org While not directly mentioning trimethyl(prop-1-ynyl)silane, studies on copper-catalyzed reactions involving other silanes demonstrate that silyl radicals can be generated and participate in subsequent bond-forming events. rsc.org This opens the possibility for radical pathways in reactions involving our target compound, where a silyl or an alkynyl radical could be a key intermediate.

Role of Copper Oxidation States (Cu(I), Cu(II), Cu(III)) in Catalytic Cycles

The versatility of copper as a catalyst stems from its ability to cycle between multiple oxidation states, most commonly Cu(I), Cu(II), and, in some cases, Cu(III). This redox activity is fundamental to the catalytic cycles of a vast array of organic transformations.

Cu(I) as the Active Species: In many catalytic cycles, Cu(I) is the primary active species. It serves as a potent nucleophile or can activate substrates through π-coordination, as would be the case with the acetylenic bond of trimethyl(prop-1-ynyl)silane. Mechanistic studies on various copper(I)-catalyzed reactions, such as 1,3-halogen migration, have shown that the catalytic cycle can proceed without a change in the copper oxidation state. nih.govhobywedler.comnih.gov In such scenarios, the Cu(I) center acts as a scaffold to facilitate bond rearrangements.

The Cu(I)/Cu(II) Redox Couple: The single-electron oxidation of Cu(I) to Cu(II) is a common step in many copper-catalyzed reactions. This process is often the entry point into radical pathways. For instance, in aerobic oxidation reactions, Cu(I) can be oxidized by molecular oxygen to generate a Cu(II) species, which then promotes the desired transformation. rsc.org In the context of trimethyl(prop-1-ynyl)silane, a hypothetical catalytic cycle could involve the oxidation of a Cu(I)-alkyne complex to a Cu(II) species, which could then undergo further reaction. The resulting Cu(II) would then need to be reduced back to Cu(I) to complete the catalytic cycle.

The Involvement of Cu(III): The participation of the Cu(III) oxidation state in catalytic cycles, once considered rare, is now increasingly recognized. Cu(III) intermediates are often invoked in cross-coupling reactions to explain the observed bond formations. These high-valent species are typically formed via a two-electron oxidation of Cu(I) or a one-electron oxidation of Cu(II). A proposed catalytic cycle involving Cu(III) might include the oxidative addition of a substrate to a Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. While direct evidence for Cu(III) in reactions of trimethyl(prop-1-ynyl)silane is not available in the provided search results, its potential role, particularly in hypothetical cross-coupling scenarios, cannot be discounted based on general principles of copper catalysis.

Table of Research Findings on Copper Oxidation States in Catalysis

| Oxidation State | General Role in Catalysis | Potential Role in Trimethyl(prop-1-ynyl)silane Reactions |

| Cu(I) | Primary active species, activates substrates via π-coordination, can act as a scaffold for bond rearrangements. nih.govhobywedler.comnih.gov | Coordination to the alkyne, formation of copper acetylide, potential involvement in non-redox catalytic cycles. |

| Cu(II) | Generated via single-electron oxidation of Cu(I), often involved in radical pathways and oxidative coupling reactions. rsc.org | Potential intermediate following a single-electron transfer event, could participate in subsequent bond formation before reduction to Cu(I). |

| Cu(III) | Increasingly recognized in cross-coupling reactions, formed via two-electron oxidation of Cu(I) or one-electron oxidation of Cu(II). | Hypothetical intermediate in cross-coupling reactions involving the copper acetylide of trimethyl(prop-1-ynyl)silane, facilitating reductive elimination. |

Computational and Theoretical Approaches to Understanding Copper I –trimethyl Prop 1 Ynyl Silane Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

DFT has proven to be a powerful method for mapping the potential energy surfaces of chemical reactions. It enables the characterization of stationary points, including stable intermediates and high-energy transition states, thereby providing a complete picture of the reaction pathway.

Copper-catalyzed transformations involving alkynes are characterized by a series of complex elementary steps. DFT calculations are crucial for identifying the transient species that dictate the course of these reactions. In the context of reactions with trimethyl(prop-1-ynyl)silane, computational studies investigate various potential intermediates and the transition states that connect them.

The initial step typically involves the formation of a copper(I)-alkyne π-complex. From this point, the reaction can proceed through several pathways depending on the other reactants and the ligand environment. For instance, in reactions like azide-alkyne cycloadditions or carboxylation, DFT can help distinguish between mechanisms involving mononuclear copper centers or more complex multinuclear copper clusters. mdpi.comresearchgate.net Some transformations may proceed through the formation of copper acetylide intermediates, while others, such as carbene/alkyne metathesis, involve distinct copper carbene intermediates. mdpi.com Computational modeling allows for the calculation of the activation energies associated with each potential step, identifying the rate-determining transition state and the most favorable reaction channel.

Table 1: Key Intermediates and Transition States in Copper-Catalyzed Alkyne Reactions Investigated by DFT

| Species Type | Description | Role in Reaction Mechanism |

| Cu(I)-Alkyne π-Complex | The initial coordination of the trimethyl(prop-1-ynyl)silane C≡C bond to the copper(I) center. | The resting state or first reactive intermediate that activates the alkyne. |

| Copper Acetylide | Formed by the deprotonation of a terminal alkyne, though less relevant for the internal alkyne moiety of trimethyl(prop-1-ynyl)silane unless a C-Si bond cleavage occurs. | A key nucleophilic intermediate in many coupling reactions. |

| Vinylidene/Carbene | Copper carbene intermediates can be generated and react with the alkyne. mdpi.com | Central to carbene/alkyne metathesis and cyclopropanation reactions. |

| Metallacycle | A cyclic intermediate containing the copper atom, formed during annulation or cycloaddition reactions. | A common intermediate in multi-bond forming cascade reactions. |

| Transition State (TS) | The highest energy point along a reaction coordinate connecting two intermediates. | Determines the rate and feasibility of a particular elementary step. |

This table provides a generalized overview of species computationally studied in related copper-alkyne systems.

Achieving high enantioselectivity is a primary goal in modern asymmetric catalysis. advancedsciencenews.com When a prochiral substrate reacts with a chiral copper catalyst, two diastereomeric transition states can lead to the formation of two different enantiomers. The observed enantioselectivity is determined by the energy difference (ΔΔG‡) between these competing transition states. DFT calculations are exceptionally well-suited for quantifying this energy difference. researchgate.net

In copper-catalyzed reactions involving silicon-containing reagents, such as the hydrosilylation of alkenes with prochiral silanes or the addition of silyl (B83357) groups to imines, chiral ligands on the copper center create a chiral pocket. researchgate.netnih.gov Computational models can elucidate how this pocket interacts with the reacting molecules. researchgate.net By analyzing the optimized geometries of the diastereomeric transition states, researchers can identify the specific steric and electronic interactions responsible for stereochemical control. For example, steric clashes between a bulky group on the substrate and a part of the chiral ligand in one transition state will raise its energy, favoring the pathway through the lower-energy transition state and leading to the preferential formation of one enantiomer. researchgate.net These computational insights are vital for understanding the origin of enantioselectivity and for rationally designing more effective chiral ligands. advancedsciencenews.com

Table 2: Factors Influencing Enantioselectivity as Determined by Computational Modeling

| Influencing Factor | Computational Analysis Method | Predicted Outcome |

| Steric Hindrance | Analysis of interatomic distances in DFT-optimized transition state geometries. | Increased steric repulsion in one diastereomeric transition state leads to higher enantiomeric excess (ee). researchgate.net |

| Non-covalent Interactions | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots. | Attractive interactions (e.g., CH-π, hydrogen bonding) can stabilize one transition state over the other. |

| Ligand Conformation | Conformational search and energy calculation of the catalyst-substrate complex. | The lowest energy conformation of the chiral ligand dictates the preferred mode of substrate binding. |

| Electronic Effects | Natural Bond Orbital (NBO) analysis of charge transfer between ligand, metal, and substrate. | Electronic donating/withdrawing properties of the ligand can influence the stability of the transition state. |

This table illustrates how different computational analyses are used to rationalize and predict the stereochemical outcome of chiral copper-catalyzed reactions.

Electronic Structure Analysis of Copper(I)–Alkynylsilane Interactions

Understanding the nature of the chemical bond between the copper(I) ion and the trimethyl(prop-1-ynyl)silane ligand is fundamental to explaining its stability and reactivity. Computational methods provide powerful tools to dissect this interaction and quantify its components.

The bonding in a Copper(I)–alkynylsilane complex is classically described by the Dewar-Chatt-Duncanson model. Molecular orbital (MO) and Natural Bond Orbital (NBO) analyses provide a detailed quantum chemical verification and quantification of this model. mdpi.com

The interaction consists of two main components:

σ-donation: Electron density is donated from the filled π-orbital of the alkyne's C≡C bond into a vacant s- or hybrid sp-orbital on the copper(I) center.

π-backbonding: Electron density is donated from filled d-orbitals on the copper(I) center into the empty π* antibonding orbitals of the alkyne. mdpi.com

NBO analysis helps to quantify these donor-acceptor interactions, providing their second-order perturbation theory energies, which indicate the strength of the orbital interactions. Computational studies on Cu(I) complexes with trimethyl(prop-1-ynyl)silane and related alkynes reveal that π-backbonding is a substantial component of the covalent interaction. mdpi.com This backdonation weakens the C≡C bond, which can be observed experimentally as a red-shift (lowering of frequency) in the C≡C stretching vibration in Raman or IR spectroscopy. mdpi.com

To gain a complete quantitative understanding of the bond, Energy Decomposition Analysis (EDA) is often employed. This method partitions the total interaction energy (ΔE_int) between the copper(I) fragment and the alkynylsilane ligand into physically meaningful terms. A common scheme dissects the interaction into three major components:

Pauli Repulsion (ΔE_Pauli): The strong, short-range repulsion that arises from the interaction between the filled orbitals of the two fragments, as dictated by the Pauli exclusion principle. This is a destabilizing term.

Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction between the unperturbed charge distributions of the fragments (e.g., the attraction between the positive copper ion and the electron-rich alkyne π-system). This is a stabilizing term.

Orbital Interaction (ΔE_orb): The stabilizing interaction that results from the mixing of orbitals between the two fragments, which includes the σ-donation and π-backbonding discussed previously.

DFT calculations on copper(I) complexes with alkynes, including trimethyl(prop-1-ynyl)silane, have shown that the Cu(I)-alkyne interaction is primarily electrostatic in nature. mdpi.com The electrostatic contribution accounts for the majority of the bonding stabilization, with the orbital (covalent) contribution being significant but smaller. mdpi.com

Table 3: Energy Decomposition Analysis for a Model [L-Cu(I)-(HC≡CSiMe₃)] Complex

| Energy Component | Description | Typical Contribution |

| ΔE_int | Total Interaction Energy | 100% (Stabilizing) |

| ΔE_Pauli | Pauli Repulsion | Destabilizing Term |

| ΔE_elstat | Electrostatic Interaction | ~60% of total stabilization mdpi.com |

| ΔE_orb | Orbital (Covalent) Interaction | ~35% of total stabilization mdpi.com |

| ΔE_disp | Dispersion Interaction | ~5% of total stabilization mdpi.com |

Data is based on representative values for related Cu(I)-alkyne systems as reported in the literature. mdpi.com The sum of stabilizing terms (ΔE_elstat + ΔE_orb + ΔE_disp) is counteracted by ΔE_Pauli to give the net ΔE_int.

Ligand Design and Optimization Through Computational Screening for Improved Catalytic Performance

The traditional process of developing new catalysts often relies on a time-consuming and resource-intensive trial-and-error approach. Computational chemistry offers a modern, efficient alternative by enabling in silico ligand design and screening. advancedsciencenews.com The goal is to identify ligands that will bind to the copper(I) center and enhance the catalyst's activity, selectivity, or stability for reactions involving substrates like trimethyl(prop-1-ynyl)silane.

The process typically involves:

Creating a Virtual Library: A large set of candidate ligands with systematically varied structural and electronic properties is generated computationally.

High-Throughput Screening: Key performance metrics are calculated for each catalyst-ligand combination using DFT. For enantioselective reactions, the energy difference between diastereomeric transition states (ΔΔG‡) is a critical descriptor. For reaction rate, the activation energy of the rate-determining step is calculated.

Down-Selection: The most promising candidates identified from the screening are then prioritized for experimental synthesis and testing.

This computational approach accelerates the discovery cycle, minimizes waste, and allows for the exploration of a much wider chemical space than would be feasible experimentally. advancedsciencenews.comnih.gov By correlating calculated properties with catalytic performance, this strategy helps build predictive models that guide the rational design of next-generation catalysts for transformations involving copper and alkynylsilanes.

Predictive Modeling for Novel Copper(I)–Trimethyl(prop-1-ynyl)silane Catalysts and Reactivity

Computational and theoretical approaches, particularly Density Functional Theory (DFT), have become indispensable tools for the predictive modeling of catalytic systems. In the context of copper(I) catalysis, these methods provide profound insights into reaction mechanisms, catalyst stability, and the origins of selectivity. While specific predictive modeling studies solely focused on copper(I)–trimethyl(prop-1-ynyl)silane are not extensively documented in publicly available research, the principles and methodologies can be understood from studies on closely related copper(I)-alkyne systems. These studies form the foundation for the rational design of novel catalysts and the prediction of their reactivity with silyl-alkynes like trimethyl(prop-1-ynyl)silane.

Predictive modeling in this area primarily revolves around calculating the energetics of potential reaction pathways. By mapping out the free energy profiles of a catalytic cycle, researchers can identify rate-determining steps, characterize transition states, and predict the most likely reaction products. This information is crucial for designing new catalysts with enhanced activity and selectivity.

A significant aspect of predictive modeling is understanding the non-covalent interactions between the catalyst, substrate, and any ligands. These interactions, though weak, can have a substantial impact on the geometry of the transition states and, consequently, on the stereoselectivity and regioselectivity of the reaction.

For instance, DFT calculations have been successfully employed to elucidate the mechanisms of copper-catalyzed reactions such as hydroboration and cycloadditions. nih.govbeilstein-journals.org In a hydroboration reaction, for example, predictive modeling can determine the likelihood of different regioisomers forming by calculating the energy barriers for each pathway.

A computational study on the copper(III)-catalyzed carboarylation–ring closure to form functionalized heterocycles illustrates the power of DFT in predicting reaction outcomes. beilstein-journals.org The calculations revealed that the reaction proceeds through an aryl transfer followed by a rapid ring-closing step. beilstein-journals.org The activation free barrier for the rate-determining ring formation was calculated to be 22.6 kcal/mol. beilstein-journals.org Such quantitative predictions are vital for optimizing reaction conditions and catalyst structure.

The following table, based on data from a comparative DFT study of a related alkyne reaction, illustrates how computational models can quantify the energetics of different reaction steps, which is a cornerstone of predictive modeling.

Table 1: Calculated Free Energy Profile for a Copper-Catalyzed Reaction Pathway

| Species | Description | Calculated Free Energy (kcal/mol) |

|---|---|---|

| Reactant + Catalyst | Initial State | 0.0 |

| I1 | Intermediate 1 | 5.7 |

| TSrcA | Transition State for Ring Closure | 22.6 |

| Product + Catalyst | Final State | -50.5 |

Another key area of predictive modeling is the study of bond strengths and electronic properties of intermediates. The Independent Gradient Model based on the Hirshfeld partition of the electron density (IGMH) can be used to analyze non-covalent interactions, while indices like the Bond Strength Index (IBSI) can quantify the strength of specific bonds in transition states. nih.gov This level of detail allows for a deep understanding of the factors controlling reactivity.

The table below, derived from a DFT study on a copper-catalyzed hydroboration, demonstrates how bond analysis can be used to predict regioselectivity. The differing bond strengths in the transition states for the formation of α and β isomers directly correlate with the observed product distribution.

Table 2: Bond Strength Index (IBSI) Analysis of Transition States in a Copper-Catalyzed Reaction

| Transition State | Interacting Atoms | Bond Strength Index (IBSI) | Predicted Outcome |

|---|---|---|---|

| TS1-β | C1-Cu | 0.367 | β-product is favored due to stronger C1-Cu interaction and weaker O-H bond to be broken. |

| TS2-β | O-H | 0.688 | |

| TS1-α | C1-Cu | - | α-product is disfavored. |

| TS2-α | O-H | 0.705 |

By applying these computational methodologies to the Copper(I)–trimethyl(prop-1-ynyl)silane system, it is possible to predict its reactivity in various transformations. For instance, one could model the cycloaddition of azides to this copper acetylide to predict the regioselectivity and the influence of different ligands on the reaction rate. Similarly, the potential for this complex to engage in cross-coupling reactions could be evaluated by calculating the energy profiles for oxidative addition and reductive elimination steps. The insights gained from such predictive modeling would be invaluable for the development of novel, highly efficient catalytic processes utilizing Copper(I)–trimethyl(prop-1-ynyl)silane.

Advanced Research Perspectives and Broader Implications of Copper I –trimethyl Prop 1 Ynyl Silane Chemistry

The chemistry of copper(I) acetylides, particularly those derived from functionalized alkynes like trimethyl(prop-1-ynyl)silane, represents a vibrant and rapidly evolving field of research. The unique reactivity of the copper-carbon bond in these species, modulated by the electronic and steric properties of the silyl (B83357) group, has positioned them as pivotal intermediates and catalysts in modern organic synthesis. Researchers are continually pushing the boundaries of what is possible, leading to advanced applications that span from the intricate synthesis of complex molecules to the development of novel functional materials. This exploration into advanced research perspectives highlights the forward-looking trajectory of copper(I)–trimethyl(prop-1-ynyl)silane chemistry, focusing on key areas of innovation and their broader scientific implications.

Q & A

Basic: What synthetic protocols are recommended for preparing Copper(1+) complexes with trimethyl(prop-1-ynyl)silane ligands?

Methodological Answer:

The synthesis typically involves reacting copper(I) salts (e.g., CuCl) with trimethyl(prop-1-ynyl)silane under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation. Key steps include:

Ligand Preparation : Purify trimethyl(prop-1-ynyl)silane via distillation to ensure high purity .

Coordination Reaction : Combine the ligand with Cu(I) salts in anhydrous solvents (e.g., THF or DCM) at controlled temperatures (0–25°C) .

Isolation : Precipitate the complex using non-polar solvents (e.g., hexane) and characterize via elemental analysis and spectroscopic methods .

Advanced: How can conflicting NMR data for Copper(1+);trimethyl(prop-1-ynyl)silane adducts be resolved?

Methodological Answer:

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from dynamic behavior or paramagnetic impurities. To address this:

Variable-Temperature NMR : Probe temperature-dependent changes to identify fluxional behavior .

Complementary Techniques : Use X-ray crystallography to confirm solid-state structure and EPR spectroscopy to detect paramagnetic species .

Purification : Re-crystallize or chromatograph the compound to remove copper(II) impurities .

Basic: What spectroscopic techniques are critical for characterizing this complex?

Methodological Answer:

A multi-technique approach ensures robust characterization:

NMR Spectroscopy : ¹H/¹³C NMR identifies ligand coordination shifts; ²⁹Si NMR confirms silane integrity .

IR Spectroscopy : Detect Cu–C≡C stretching vibrations (~2100 cm⁻¹) .

X-ray Diffraction : Resolve bonding geometry and confirm Cu(I) oxidation state .

UV-Vis : Monitor d→s/p transitions (e.g., 250–400 nm) for electronic structure insights .

Advanced: How can reaction yields be optimized in Cu(I)-catalyzed transformations involving trimethyl(prop-1-ynyl)silane?

Methodological Answer:

Systematic optimization via Design of Experiments (DoE) is recommended:

Variables : Test solvent polarity (e.g., DMF vs. toluene), temperature (25–80°C), and ligand-to-Cu ratios (1:1 to 2:1) .

Catalyst Loading : Evaluate 1–5 mol% Cu(I) to balance cost and efficiency .

Additives : Screen for accelerators (e.g., NH₄PF₆) to stabilize Cu(I) intermediates .

Basic: What safety protocols are essential when handling trimethyl(prop-1-ynyl)silane?

Methodological Answer:

Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats .

Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile silanes .

Waste Disposal : Collect silane residues in sealed containers for specialized waste treatment .

Advanced: How should contradictory reports about catalytic efficiency in cross-coupling reactions be addressed?

Methodological Answer:

Controlled Replication : Reproduce experiments using identical substrates, solvents, and Cu(I) sources .

Kinetic Studies : Compare turnover frequencies (TOF) under standardized conditions .

Surface Analysis : Use XPS or TEM to check for nanoparticle formation, which may explain activity variations .

Basic: How can researchers ensure reproducibility in synthesizing this complex?

Methodological Answer:

Detailed Protocols : Document solvent purity, drying methods, and reaction times .

Batch Consistency : Use freshly distilled ligands and anhydrous Cu(I) salts .

Data Sharing : Provide raw spectroscopic files and crystallographic data in supplementary materials .

Advanced: What mechanistic insights can be gained from studying ligand substitution reactions in this complex?

Methodological Answer:

Stoichiometric Studies : React the complex with competing ligands (e.g., phosphines) to assess substitution rates .

DFT Calculations : Model transition states to predict regioselectivity in catalytic cycles .

In Situ Monitoring : Use stopped-flow UV-Vis to track intermediate formation .

Basic: What are the common pitfalls in elemental analysis of Copper(1+) silane complexes?

Methodological Answer:

Oxidation Risks : Ensure samples are handled under inert conditions to avoid Cu(I)→Cu(II) .

Silica Contamination : Use ash-free filter paper to prevent SiO₂ interference in CHN analysis .

Calibration : Regularly validate instruments with certified reference materials .

Advanced: How can researchers validate the electronic structure of this complex using computational methods?

Methodological Answer:

DFT Calculations : Optimize geometry using B3LYP/def2-TZVP and compare bond lengths with crystallographic data .

NBO Analysis : Quantify Cu–ligand bond strengths and charge transfer .

TD-DFT : Simulate UV-Vis spectra to assign electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.